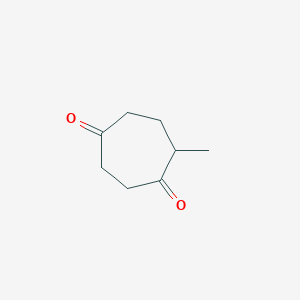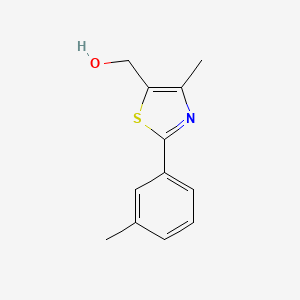
N,N-Dimethyl-2',3',5'-tri-O-methylcytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-2’,3’,5’-tri-O-methylcytidine is a modified nucleoside with the molecular formula C14H23N3O5 and a molecular weight of 313.3495 g/mol . This compound is a derivative of cytidine, where the hydrogen atoms at the 2’, 3’, and 5’ positions of the ribose moiety are replaced by methyl groups, and the amino group at the 4-position of the cytosine ring is dimethylated. This structural modification imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
The synthesis of N,N-Dimethyl-2’,3’,5’-tri-O-methylcytidine typically involves the methylation of cytidine derivatives. One common method includes the use of methyl iodide (CH3I) as a methylating agent in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
N,N-Dimethyl-2’,3’,5’-tri-O-methylcytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of specific functional groups.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-2’,3’,5’-tri-O-methylcytidine has several scientific research applications:
Chemistry: It is used as a model compound for studying the effects of methylation on nucleosides and nucleotides.
Biology: The compound is employed in research on RNA modifications and their role in gene expression regulation.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-2’,3’,5’-tri-O-methylcytidine involves its incorporation into nucleic acids, where it can affect the stability and function of RNA and DNA. The dimethylation and methylation of the ribose moiety and cytosine ring, respectively, can alter the hydrogen bonding and base-pairing properties, leading to changes in the secondary and tertiary structures of nucleic acids. This can impact processes such as transcription, translation, and replication .
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethyl-2’,3’,5’-tri-O-methylcytidine can be compared with other methylated nucleosides such as:
5-Methylcytosine: A methylated form of cytosine that plays a crucial role in epigenetic regulation of gene expression.
N,N-Dimethyl-2’-O-methylcytidine: Another methylated nucleoside with similar structural modifications but different methylation patterns.
The uniqueness of N,N-Dimethyl-2’,3’,5’-tri-O-methylcytidine lies in its specific methylation pattern, which imparts distinct chemical and biological properties compared to other methylated nucleosides.
Eigenschaften
CAS-Nummer |
59921-42-5 |
|---|---|
Molekularformel |
C14H23N3O5 |
Molekulargewicht |
313.35 g/mol |
IUPAC-Name |
1-[3,4-dimethoxy-5-(methoxymethyl)oxolan-2-yl]-4-(dimethylamino)pyrimidin-2-one |
InChI |
InChI=1S/C14H23N3O5/c1-16(2)10-6-7-17(14(18)15-10)13-12(21-5)11(20-4)9(22-13)8-19-3/h6-7,9,11-13H,8H2,1-5H3 |
InChI-Schlüssel |
QGLNIDVMFYMWCC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC(=O)N(C=C1)C2C(C(C(O2)COC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14596207.png)

![3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane](/img/structure/B14596217.png)

methanone](/img/structure/B14596231.png)


![3-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14596259.png)

phosphanium bromide](/img/structure/B14596271.png)
![Pyridine, 2-[[1-(4-fluorophenyl)ethyl]sulfinyl]-, 1-oxide](/img/structure/B14596281.png)

![7,7-Dicyclopropyl-10-cyclopropylidenedispiro[2.0.5~4~.1~3~]decane](/img/structure/B14596292.png)
